

Application Notes and Protocols: Investigating the Anti-Cancer Properties of Shogaol

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Compound of Interest

Compound Name: Shogaol

Cat. No.: B1671286

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These application notes provide a comprehensive guide to designing and executing experiments to evaluate the anti-cancer efficacy of **shogaol**, a bioactive compound found in ginger. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to serve as a starting point for in-vitro and in-vivo investigations.

Introduction to Shogaol's Anti-Cancer Activity

Shogaols, particularly 6-**shogaol**, are pungent constituents of ginger that have demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.^{[1][2]} Numerous studies have shown that **shogaol** can inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and suppress metastasis.^{[1][3][4]} Its anti-cancer effects are attributed to its ability to modulate multiple cellular signaling pathways implicated in tumorigenesis, including the PI3K/Akt/mTOR, STAT3, NF-κB, and MAPK pathways.^{[5][6][7]} Notably, **shogaol** has shown selectivity for cancer cells while exhibiting minimal toxicity to normal cells, making it a promising candidate for further pre-clinical and clinical development.^[1]

Quantitative Data Summary

The following tables summarize the reported efficacy of **shogaol** across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of **Shogaol** (IC50 Values)

Cell Line	Cancer Type	Shogaol Derivative	IC50 (μM)	Exposure Time (h)	Citation
T47D	Breast Cancer	6-shogaol	0.5 ± 0.1	Not Specified	[1]
MDA-MB-231	Breast Cancer	6-shogaol	22.1	48	[8]
MCF-7	Breast Cancer	Not Specified	1.68 ± 0.36 μg/mL	Not Specified	[9]
NCI-H1650	Non-Small Cell Lung Cancer	6-shogaol	~10-20	48-96	[10]
A549	Lung Carcinoma	6-shogaol	29.6	48	[8]
HT1080	Fibrosarcoma	6-shogaol	52.8	Not Specified	[8]
SW480	Colon Cancer	6-shogaol	~20	48	[11]
SW620	Colon Cancer	6-shogaol	~20	48	[11]
KG-1a	Leukemia	Shogaol	2.99 ± 0.01 μg/mL	Not Specified	
HL-60	Leukemia	8-shogaol	~30	24	
YD-10B	Oral Squamous Cell Carcinoma	6-shogaol	Not Specified	Not Specified	[6]
Ca9-22	Oral Squamous Cell Carcinoma	6-shogaol	Not Specified	Not Specified	[6]

Table 2: In Vivo Anti-Tumor Efficacy of **Shogaol**

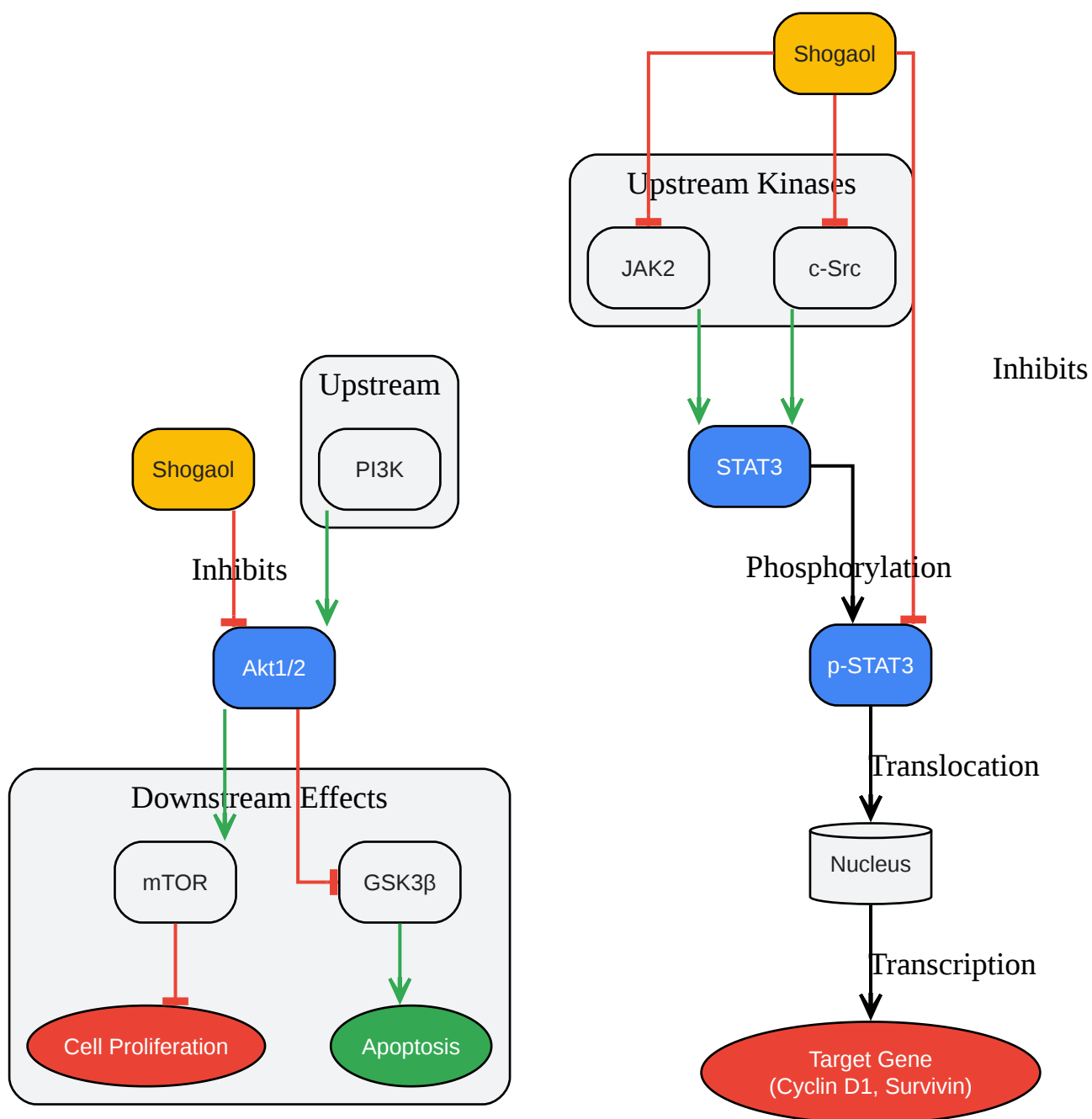
Cancer Model	Shogaol Derivative	Dosage	Administration Route	Treatment Duration	Tumor Volume Reduction	Citation
NCI-H1650 Xenograft (NSCLC)	6-shogaol	10 and 40 mg/kg	Intraperitoneal	Not Specified	Significant reduction	[10] [12]
U937 Xenograft (Histiocytic Lymphoma)	6-shogaol	Not Specified	Not Specified	Not Specified	Significant inhibition	[1]
Liver Cancer Xenograft	6-shogaol	Not Specified	Not Specified	Not Specified	Significant interference	[1]
Human Colon Tumor Xenograft	6-shogaol	15 mg/kg	Intraperitoneal	30 days	Significant inhibition	[1]
SMMC-7721 Xenograft (Hepatocellular Carcinoma)	6-shogaol	10 and 50 mg/kg	Intraperitoneal	28 days	Significantly smaller tumors	[13]
AGS Tumor Xenograft (Gastric Cancer)	8-shogaol	30 and 60 mg/kg	Intraperitoneal	Twice weekly	Significant inhibition	[14] [15]

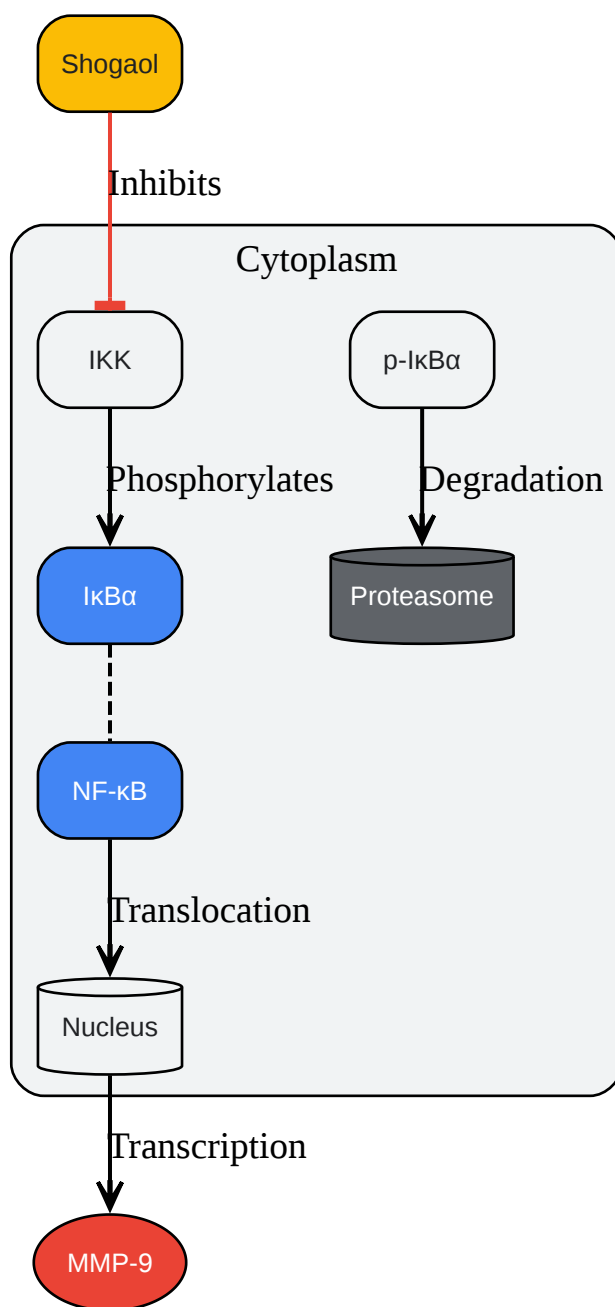
Key Signaling Pathways Modulated by Shogaol

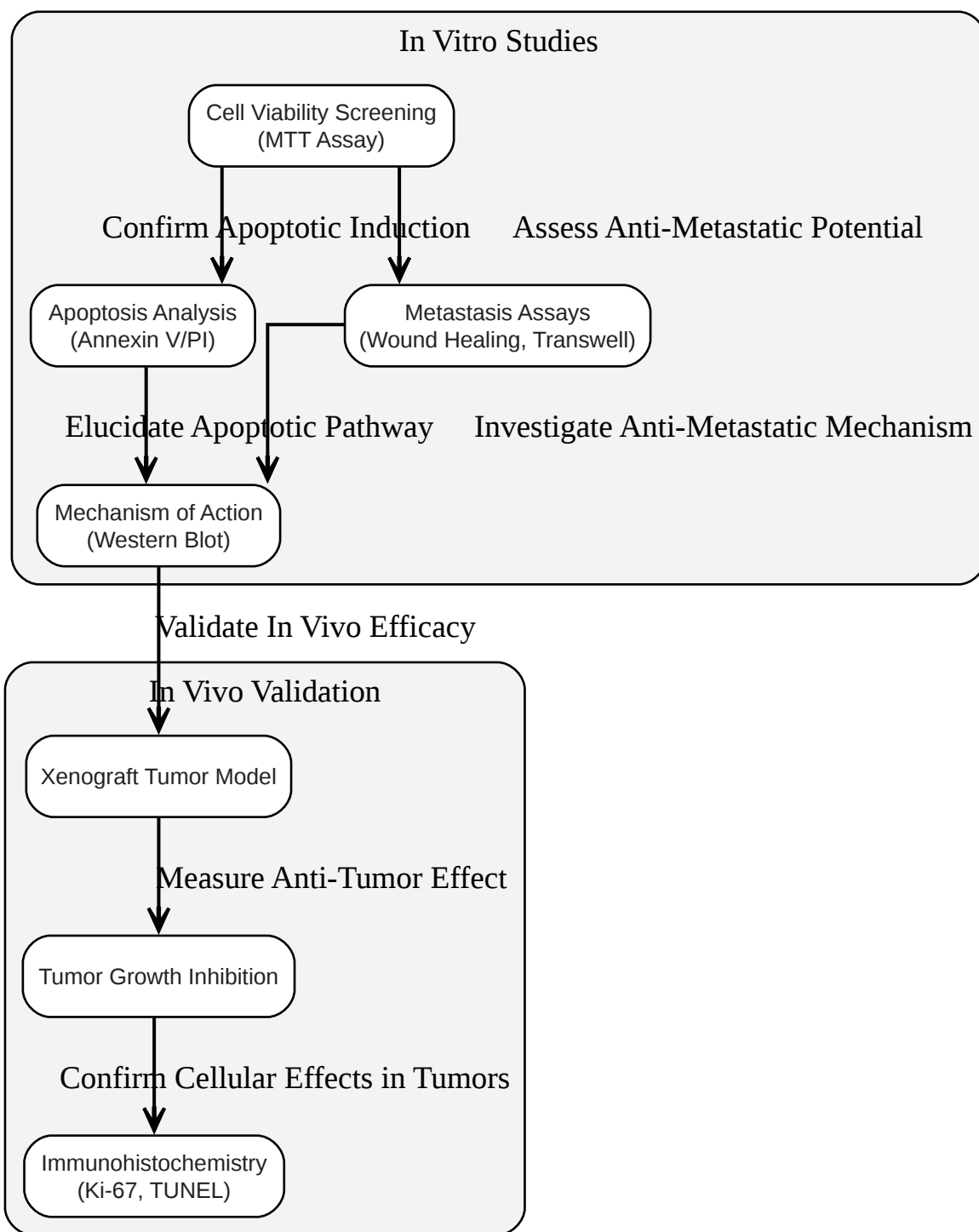
Shogaol's anti-cancer activity is mediated through its interaction with several critical signaling pathways that regulate cell survival, proliferation, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often hyperactivated in cancer.[6] **Shogaol** has been shown to inhibit this pathway by directly binding to Akt1/2, thereby preventing its phosphorylation and activation.[10][12][16] This leads to the downstream inhibition of mTOR and other effectors, ultimately resulting in decreased cell proliferation and induction of apoptosis.[6]







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